molecular formula C30H22O10 B13095032 NeochamaejasmineB

NeochamaejasmineB

Cat. No.: B13095032
M. Wt: 542.5 g/mol
InChI Key: RNQBLQALVMHBKH-RPQLRNILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neochamaejasmine B typically involves the extraction from the roots of Stellera chamaejasme L. using ethanol. The chemical structures are identified by nuclear magnetic resonance spectral data . The detailed synthetic routes and reaction conditions for industrial production are not widely documented, but the extraction process is crucial for obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Neochamaejasmine B undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound has shown inhibitory effects on P-glycoprotein, indicating its potential for mixed types of competitive and non-competitive inhibition .

Common Reagents and Conditions

Common reagents used in the reactions involving Neochamaejasmine B include ethanol for extraction and various solvents for purification. The reaction conditions often involve controlled temperatures and pH levels to maintain the stability of the compound.

Major Products

The major products formed from the reactions of Neochamaejasmine B include its derivatives, which exhibit different biological activities. For example, its inhibitory effects on P-glycoprotein lead to the suppression of P-gp protein expression .

Scientific Research Applications

Neochamaejasmine B has been extensively studied for its scientific research applications in various fields:

Comparison with Similar Compounds

Neochamaejasmine B is compared with other biflavonoids such as isoneochamaejasmine A. While both compounds exhibit nematicidal activities, Neochamaejasmine B displays better activity against nematodes under the same conditions . Other similar compounds include various flavonoids and coumarins, which also play roles in reducing toxicity and exhibiting biological activities .

Conclusion

Neochamaejasmine B is a biflavonoid compound with significant biological activities and potential applications in various fields. Its unique properties, including its inhibitory effects on P-glycoprotein and nematicidal activities, make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C30H22O10

Molecular Weight

542.5 g/mol

IUPAC Name

(2S,3R)-3-[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26-,29-,30+/m0/s1

InChI Key

RNQBLQALVMHBKH-RPQLRNILSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.